Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
Description
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 1823273-12-6) is a fluorinated spirocyclic compound with the molecular formula C₁₁H₁₈F₂N₂O₂ and a molecular weight of 248.27 g/mol. It is classified as a heterocyclic building block, commonly used in medicinal chemistry and drug discovery due to its rigid spirocyclic framework and fluorine substituents, which enhance metabolic stability and electronic properties . The compound is available in ≥97% purity, typically sold in 100 mg quantities for laboratory use .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites, influenced by its tertiary amine and fluorinated spirocyclic framework. Key observations include:
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Amine Oxidation : The diazaspiro ring’s tertiary amine can be oxidized to form N-oxide derivatives under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media is typically employed, yielding products with enhanced polarity.
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Fluorinated Carbon Centers : The electron-withdrawing fluorine atoms stabilize adjacent carbons, directing oxidation to non-fluorinated positions. This selectivity is critical for synthesizing fluorinated intermediates in drug discovery.
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂O, 25°C | N-Oxide derivative | ~60–70 |
Reduction Reactions
Reduction primarily targets the carboxylate ester group and the spirocyclic backbone:
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Ester Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the tert-butyl ester to a primary alcohol, forming 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-methanol.
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Ring Modification : Catalytic hydrogenation (H₂/Pd-C) opens the spirocyclic structure under high pressure, generating linear diamines with retained fluorine substituents.
| Reaction Type | Reagent/Conditions | Product | Key Feature |
|---|---|---|---|
| Ester Reduction | LiAlH₄, dry THF, 0°C → RT | Alcohol derivative | Retained spirocycle |
| Hydrogenation | H₂ (50 psi), Pd-C, EtOH | Linear diamine | Loss of spirocyclic geometry |
Deprotection of the tert-Butyl Group
The tert-butyl ester serves as a protective group, removable under acidic conditions:
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Acid-Mediated Cleavage : Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes the tert-butyl group, yielding 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylic acid. This reaction is quantitative (>95% yield) and pivotal for further functionalization .
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic | TFA/DCM (1:1) | 25°C | Carboxylic acid |
Nucleophilic Substitution
The fluorine atoms participate in selective substitution reactions:
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Fluorine Displacement : Strong nucleophiles (e.g., alkoxides, amines) replace fluorine atoms at the 3-position, forming ether or amine derivatives. This reactivity is enhanced by the spirocyclic strain and electron-deficient fluorinated carbons.
| Nucleophile | Solvent | Product | Application |
|---|---|---|---|
| Sodium methoxide | DMF | Methoxy-substituted spirocycle | Bioactive analog synthesis |
Ring-Opening and Rearrangement
The spirocyclic structure undergoes ring-opening under extreme conditions:
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Acid-Catalyzed Ring Expansion : Concentrated HCl at elevated temperatures (80°C) induces ring expansion, forming a seven-membered diazepane derivative.
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Base-Mediated Isomerization : Strong bases (e.g., LDA) promote conformational shifts, altering the spirocyclic geometry without ring rupture.
Comparative Reactivity with Analogues
The difluoro and spirocyclic motifs differentiate this compound from non-fluorinated or simpler spirocycles:
Mechanistic Insights
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Steric and Electronic Effects : The spirocyclic system imposes steric constraints, slowing reactions at the bridgehead. Fluorine’s electronegativity polarizes adjacent bonds, directing electrophiles to specific sites.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is being investigated for its potential as a pharmaceutical intermediate due to its structural features that may enhance bioactivity.
Case Study: Antiviral Activity
Research has indicated that compounds with spirocyclic structures exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry explored derivatives of diazaspiro compounds and found promising activity against viral infections such as influenza and HIV . The difluoromethyl group in this compound is hypothesized to contribute to this activity by enhancing binding affinity to viral proteins.
Materials Science
The compound's unique structure also makes it suitable for applications in materials science, particularly in the development of new polymers and coatings.
Case Study: Polymer Synthesis
A recent study demonstrated the use of diazaspiro compounds as building blocks for high-performance polymers . this compound was incorporated into polymer matrices to improve thermal stability and mechanical properties. The resulting materials exhibited enhanced resistance to thermal degradation compared to traditional polymers.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various complex molecules.
Case Study: Synthesis of Bioactive Compounds
A research article detailed the synthesis of novel bioactive compounds using this compound as a key intermediate . The compound was utilized in multi-step reactions leading to the formation of biologically active heterocycles that showed promise as anti-cancer agents.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key differentiators include its 3,3-difluoro substitution and [3.4]octane spiro ring . Below is a comparative analysis with structurally related analogs:
Table 1: Comparative Analysis of Spirocyclic Diazaspiro Compounds
Key Findings from Comparative Studies
Fluorine Substitution: The 3,3-difluoro group in the target compound significantly improves metabolic stability compared to non-fluorinated analogs (e.g., CAS 1158749-79-1) by reducing oxidative degradation . Fluorine’s electronegativity enhances hydrogen-bonding interactions in drug-receptor binding, a feature absent in analogs like the benzyl-substituted derivative (CAS 1352926-14-7) .
Spiro Ring Size: The [3.4]octane ring in the target compound offers a balance between rigidity and flexibility, enabling optimal binding to biological targets. In contrast, the [3.5]nonane variant (CAS 1935650-12-6) has a larger ring, which may reduce solubility due to increased hydrophobicity .
Functional Group Variations :
- The benzyl-substituted derivative (CAS 1352926-14-7) exhibits higher lipophilicity, which could improve blood-brain barrier penetration but may also increase off-target interactions .
- Oxalate salts (e.g., CAS 1227382-01-5) are often used to improve crystallinity but introduce additional counterion-related handling challenges .
Biological Activity
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate (CAS Number: 1823273-12-6) is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H18F2N2O2 |
| Molecular Weight | 248.27 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 305.1 ± 42.0 °C at 760 mmHg |
| Flash Point | 138.3 ± 27.9 °C |
| LogP | 1.34 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The diazaspiro structure is known to confer unique binding properties, which can enhance the efficacy of the compound against specific diseases.
Antimicrobial Activity
Research indicates that compounds with similar diazaspiro structures have demonstrated significant antimicrobial properties. For instance, studies have shown that modifications in the diazaspiro framework can lead to enhanced activity against pathogens such as Mycobacterium tuberculosis and Trypanosoma brucei .
Case Studies and Research Findings
-
Antitubercular Activity :
A study evaluating a series of diazaspiro compounds found that certain derivatives exhibited potent antitubercular activity with minimum inhibitory concentrations (MICs) as low as against M. tuberculosis . This suggests that this compound may possess similar or enhanced activity due to its structural characteristics. -
Trypanocidal Activity :
Another study focused on the anti-trypanosomal properties of related compounds revealed that specific modifications to the piperazine ring significantly affected both solubility and potency against T. brucei . This highlights the importance of structural optimization in enhancing biological activity.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with other related compounds is essential:
| Compound Name | MIC (µg/mL) | Biological Target |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 0.016 | M. tuberculosis |
| Compound B (modified piperazine) | TBD | T. brucei |
Q & A
What are the key considerations for designing a synthetic route for tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate?
Level: Basic
Answer:
A robust synthetic route should prioritize stereochemical control at the spirocyclic center and regioselective introduction of fluorine atoms. Key steps include:
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis, as seen in analogous spirocyclic systems .
- Fluorination methods : Electrophilic fluorination agents (e.g., Selectfluor) or late-stage fluorination to avoid side reactions.
- Cyclization optimization : Evaluate ring-closing metathesis or nucleophilic substitution under varying temperatures and catalysts.
- Purification : Employ column chromatography or recrystallization to isolate the spirocyclic product from byproducts.
How can conflicting NMR data for this compound be resolved?
Level: Advanced
Answer:
Discrepancies in NMR signals (e.g., splitting patterns, coupling constants) may arise from conformational flexibility or dynamic exchange processes. Mitigation strategies include:
- Variable-temperature NMR : Identify coalescence temperatures to detect dynamic behavior.
- DFT calculations : Compare experimental chemical shifts with computational predictions to validate assignments .
- 2D experiments : Use HSQC, HMBC, and NOESY to resolve overlapping signals and confirm spatial proximity of fluorines and spirocyclic protons.
- Crystallographic validation : Cross-reference NMR data with X-ray structures to confirm stereochemistry .
What methodologies are recommended for characterizing the crystal structure of this compound?
Level: Basic
Answer:
X-ray crystallography is the gold standard. Key steps:
- Crystal growth : Optimize solvent systems (e.g., dioxane/water) via vapor diffusion.
- Data collection : Use a high-resolution diffractometer (Mo/Kα radiation) and SHELX programs for structure solution and refinement .
- Validation : Check for twinning, disorder, and thermal parameters. Report Flack or Hooft parameters to confirm absolute configuration if chiral centers exist .
How can researchers address low yields in the final cyclization step of the synthesis?
Level: Advanced
Answer:
Low yields often stem from steric hindrance or competing pathways. Solutions include:
- Catalyst screening : Test palladium, copper, or organocatalysts for improved efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
- Temperature gradients : Perform kinetic studies to identify optimal reaction windows.
- Additives : Use crown ethers or ionic liquids to stabilize transition states .
What are the primary applications of this compound in medicinal chemistry?
Level: Basic
Answer:
The spirocyclic scaffold and fluorine substituents make it a valuable intermediate for:
- Protease inhibitors : Structural mimicry of peptide bonds for targeting enzymes like HCV NS3/4A .
- Kinase modulators : Fluorine enhances binding affinity and metabolic stability.
- PET radiotracers : Incorporate F for imaging applications.
How should researchers handle discrepancies between computational and experimental spectroscopic data?
Level: Advanced
Answer:
Systematic analysis is critical:
- Solvent corrections : Ensure computational models account for solvent effects (e.g., PCM in Gaussian).
- Conformational sampling : Use molecular dynamics to explore low-energy conformers influencing spectra.
- Error quantification : Calculate RMSD between experimental and theoretical values to identify outliers.
- Cross-validation : Compare with analogous compounds in databases like Cambridge Structural Database (CSD) .
What safety protocols are essential when handling this compound?
Level: Basic
Answer:
Based on structurally related diazaspiro compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep at 2–8°C under nitrogen to prevent decomposition .
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
How can reaction conditions be optimized for scalable synthesis?
Level: Advanced
Answer:
Employ Design of Experiments (DoE) principles:
- Factor screening : Assess temperature, catalyst loading, and stoichiometry via Plackett-Burman design.
- Response surface methodology (RSM) : Model interactions between variables to maximize yield .
- Continuous flow systems : Reduce reaction times and improve heat transfer for exothermic steps.
- Process analytics : Use PAT tools (e.g., FTIR, Raman) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
